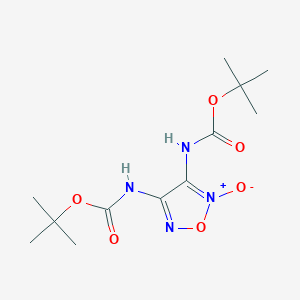methanone](/img/structure/B5978039.png)
[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone, also known as CPFM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPFM belongs to the class of piperidine compounds and has been studied for its ability to modulate the activity of certain receptors in the brain. In
Mecanismo De Acción
[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone acts as a positive allosteric modulator of the dopamine D1 receptor, sigma-1 receptor, and NMDA receptor. It enhances the activity of these receptors, leading to increased neurotransmitter release and improved cognitive function. [1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and neuronal survival.
Biochemical and Physiological Effects:
[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone has been shown to improve cognitive function and memory in animal models. It has also been shown to exhibit neuroprotective effects and reduce oxidative stress in the brain. [1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone has been found to increase the expression of BDNF, which is important for neuroplasticity and neuronal survival. It has also been shown to increase the expression of glial cell line-derived neurotrophic factor (GDNF), which is important for the survival and function of dopaminergic neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has shown promising results in animal models. However, there are also limitations to the use of [1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone in lab experiments. It has not yet been tested in human clinical trials, and its safety and efficacy in humans are still unknown. [1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone may also have off-target effects on other receptors in the brain, which could limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on [1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone. Further studies are needed to determine its safety and efficacy in humans. [1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone could potentially be used in the treatment of various neurological and psychiatric disorders, and more research is needed to explore its potential in these areas. Future studies could also focus on understanding the molecular mechanisms underlying the effects of [1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone on the brain and identifying new targets for drug development.
Métodos De Síntesis
[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone can be synthesized by reacting 2,5-difluorobenzaldehyde with 1-cyclopenten-1-carboxylic acid followed by reduction with sodium borohydride and subsequent reaction with piperidine. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to modulate the activity of certain receptors in the brain, including the dopamine D1 receptor, sigma-1 receptor, and N-methyl-D-aspartate (NMDA) receptor. [1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone has been shown to exhibit neuroprotective effects and has potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential in the treatment of depression, anxiety, and addiction.
Propiedades
IUPAC Name |
[1-(cyclopentene-1-carbonyl)piperidin-3-yl]-(2,5-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO2/c19-14-7-8-16(20)15(10-14)17(22)13-6-3-9-21(11-13)18(23)12-4-1-2-5-12/h4,7-8,10,13H,1-3,5-6,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQIASZBXCWYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)N2CCCC(C2)C(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0115208.P001 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5977960.png)
![N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide](/img/structure/B5977961.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5977967.png)


![1-[(pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5977993.png)

![8-({[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5978006.png)
![1-(1-azocanyl)-3-[2-methoxy-4-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5978018.png)
![N-(2,5-dimethylphenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B5978025.png)

![methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B5978033.png)
![6-[2-(1-azepanyl)-2-oxoethyl]-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B5978048.png)
